N-benzyl-3-fluorobenzamide
Overview
Description
N-benzyl-3-fluorobenzamide is a chemical compound with the linear formula C14H12FNO . It has gained attention in various fields of research and industry due to its unique chemical and biological properties.
Synthesis Analysis
The synthesis of this compound involves a mixture of nitrile and halohydrocarbons. The reaction mixture is heated at 80°C for a given time. After completion of the reaction, water is added into the reaction system and extracted with ethyl acetate .Molecular Structure Analysis
The molecular formula of this compound is C14H12FNO. It has an average mass of 229.250 Da and a monoisotopic mass of 229.090286 Da .Chemical Reactions Analysis
Currently, there is limited information available on the chemical reactions involving this compound.Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 392.6±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C. It has an enthalpy of vaporization of 64.2±3.0 kJ/mol and a flash point of 191.2±25.9 °C .Scientific Research Applications
PET Imaging of σ Receptors : N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide has shown potential as a ligand for PET imaging of σ receptors. This compound has high affinity and selectivity for σ receptors, suggesting its usefulness in human PET imaging of these receptors (Shiue et al., 1997).
Crystallography Studies : The crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides, including 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, have been reported, providing insight into the molecular configurations and potential applications in material science and drug design (Suchetan et al., 2016).
PET Imaging of Breast Cancer : N-(N-Benzylpiperidin-4-yl)-2-[(18)F]fluorobenzamide has been identified as a potential agent for PET imaging of breast cancer. Studies in mice showed high uptake in breast tumors, suggesting its potential in diagnosing and monitoring breast cancer (Shiue et al., 2000).
Antimicrobial Applications : Microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine has shown promising antimicrobial analogs. These compounds demonstrated significant antimicrobial activity against various bacterial and fungal strains (Desai et al., 2013).
Chemodivergent Reactions : Fluorobenzamides, including N-fluorobenzamides, have been utilized in photocatalytic strategies for chemodivergent radical benzylation of 4-cyanopyridines. This demonstrates the role of these compounds in organic synthesis and the development of new chemical reactions (Georgiou et al., 2022).
Cytotoxic Activity : N-(phenylcarbamothioyl)-4-fluorobenzamide derivatives have been synthesized and shown to possess cytotoxic activity against MCF-7 breast cancer cells. These compounds represent potential candidates for new drugs against breast cancer (Kesuma et al., 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-benzyl-3-fluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO/c15-13-8-4-7-12(9-13)14(17)16-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIBJWJYXBXEEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356840 | |
Record name | N-benzyl-3-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
671-01-2 | |
Record name | N-benzyl-3-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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